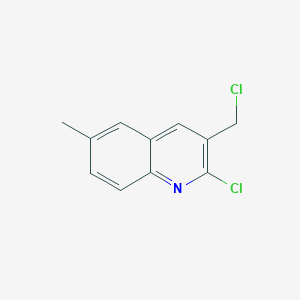

2-Chloro-3-chloromethyl-6-methylquinoline

Description

Historical Context and Evolution of Quinoline (B57606) Scaffold Research

The story of quinoline begins in 1834, when Friedlieb Ferdinand Runge first isolated it from coal tar. researchgate.net A pivotal moment in its history was the discovery of quinine, an antimalarial alkaloid extracted from the bark of the Cinchona tree, which features the quinoline core. This discovery spurred intensive research into the synthesis and derivatization of the quinoline scaffold. nih.gov

Early synthetic endeavors were marked by the development of named reactions that are still fundamental to quinoline chemistry today. The Skraup synthesis, for instance, provides a method for producing quinoline from aniline (B41778), glycerol (B35011), and an oxidizing agent. annexpublishers.com Another cornerstone is the Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde or o-aminoaryl ketone with a compound containing a reactive α-methylene group, and is particularly useful for preparing 2-substituted quinoline derivatives. annexpublishers.com These and other classical methods laid the groundwork for the systematic exploration of the chemical space around the quinoline nucleus.

Importance of Halogenated and Alkyl-Substituted Quinoline Scaffolds in Organic and Medicinal Chemistry Research

The strategic placement of halogen and alkyl substituents on the quinoline ring system is a powerful tool in medicinal chemistry for modulating the physicochemical and pharmacological properties of the resulting molecules. Halogenation, for instance, can significantly influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov The introduction of chlorine atoms, as seen in the title compound, is a common strategy to enhance biological activity.

Alkyl groups, such as the methyl group at the 6-position of 2-Chloro-3-chloromethyl-6-methylquinoline, also play a crucial role. They can impact the molecule's conformation, solubility, and steric interactions within a receptor's binding pocket. The combination of both halogen and alkyl substituents on the quinoline scaffold creates a diverse chemical space for the development of new compounds with a wide range of potential applications. Numerous quinoline derivatives bearing these substitutions have been investigated for their antibacterial, antifungal, antimalarial, and anticancer activities. nih.govnih.govniscpr.res.in

Overview of Academic Research Trajectories for this compound and Related Structures

Academic research concerning this compound and its structural relatives primarily focuses on its utility as a key intermediate in the synthesis of more complex heterocyclic systems. The presence of two reactive chloro substituents at positions 2 and on the 3-methyl group, makes it a valuable precursor for a variety of chemical transformations.

A significant body of research revolves around the synthesis of its precursor, 2-chloro-3-formyl-6-methylquinoline. This is commonly achieved through the Vilsmeier-Haack reaction, a versatile method for the formylation of activated aromatic compounds. nih.govresearchgate.net The subsequent reduction of the formyl group to a hydroxymethyl group, followed by chlorination, yields the title compound. nih.gov

The primary research trajectory for this compound involves its use in nucleophilic substitution reactions. The chloromethyl group at the 3-position is particularly susceptible to displacement by various nucleophiles, such as amines, to afford a diverse library of N-((2-chloro-6-methylquinolin-3-yl)methyl)amine derivatives. nih.gov These derivatives have been the subject of biological evaluation, with studies reporting their potential as antimicrobial and antimalarial agents. nih.govnih.gov The chloro group at the 2-position can also undergo substitution, although it is generally less reactive than the chloromethyl group, allowing for selective functionalization. This dual reactivity makes this compound a highly adaptable scaffold for combinatorial chemistry and drug discovery programs.

Chemical Compound Information

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 948291-18-7 | C₁₁H₉Cl₂N | 226.11 |

| 2-Chloro-3-formyl-6-methylquinoline | 73568-27-1 | C₁₁H₈ClNO | 205.64 |

| 2-Chloro-3-(hydroxymethyl)-6-methylquinoline | --- | C₁₁H₁₀ClNO | 207.66 |

| Quinine | 130-95-0 | C₂₀H₂₄N₂O₂ | 324.42 |

| Aniline | 62-53-3 | C₆H₇N | 93.13 |

| Glycerol | 56-81-5 | C₃H₈O₃ | 92.09 |

| o-Aminobenzaldehyde | 529-23-7 | C₇H₇NO | 121.14 |

| Chloroquine (B1663885) | 54-05-7 | C₁₈H₂₆ClN₃ | 319.87 |

| Amodiaquine | 86-42-0 | C₂₀H₂₂ClN₃O | 355.86 |

| Mefloquine | 53230-10-7 | C₁₇H₁₆F₆N₂O | 378.31 |

| N-((2-chloro-6-methylquinolin-3-yl)methyl)aniline | --- | C₁₇H₁₅ClN₂ | 282.77 |

Synthetic Precursors and Yields

| Precursor | Reaction | Product | Yield (%) | Reference |

| 4-Methylacetanilide | Vilsmeier-Haack Reaction | 2-Chloro-3-formyl-6-methylquinoline | - | nih.gov |

| 2-Chloro-3-formyl-6-methylquinoline | Reduction with NaBH₄ | 2-Chloro-3-(hydroxymethyl)-6-methylquinoline | 82 | nih.gov |

| 2-Chloro-3-(hydroxymethyl)-6-methylquinoline | Chlorination with SOCl₂ | This compound | 85 | nih.gov |

| This compound | Nucleophilic substitution with aniline | N-((2-chloro-6-methylquinolin-3-yl)methyl)aniline | 78 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-(chloromethyl)-6-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N/c1-7-2-3-10-8(4-7)5-9(6-12)11(13)14-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVPGRBERZUJGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2C=C1)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588982 | |

| Record name | 2-Chloro-3-(chloromethyl)-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948291-18-7 | |

| Record name | 2-Chloro-3-(chloromethyl)-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 3 Chloromethyl 6 Methylquinoline and Its Precursors

Established Synthetic Routes to the Quinoline (B57606) Nucleus Relevant to Chlorinated and Methylated Derivatives

The synthesis of the basic quinoline structure, particularly those bearing methyl and chloro-precursor groups, can be achieved through several well-established named reactions. These methods typically involve the condensation and cyclization of anilines with various carbonyl compounds. To obtain the 6-methylquinoline (B44275) core, a common starting material for these syntheses is p-toluidine (B81030).

Friedländer Condensation and its Mechanistic Variants

The Friedländer synthesis is a versatile and straightforward method for generating quinoline derivatives. organicreactions.orgresearchgate.net It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by cyclodehydration. organicreactions.orgresearchgate.netscispace.com For the synthesis of a precursor to the target molecule, a 2-amino-5-methylbenzaldehyde (B1611670) or 2-amino-5-methylacetophenone could be reacted with a compound like chloroacetaldehyde (B151913) or chloroacetone.

Two primary mechanisms are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration to form the quinoline ring. The second pathway begins with the formation of a Schiff base between the amino group and the carbonyl compound, which then undergoes an intramolecular aldol-type reaction to yield the final product. wikipedia.org The reaction's flexibility allows for the synthesis of a wide range of substituted quinolines. nih.gov

Table 1: Overview of Friedländer Synthesis

| Feature | Description |

|---|---|

| Reactants | 2-aminoaryl aldehyde/ketone + Compound with active α-methylene group |

| Catalyst | Acid or Base (e.g., NaOH, H₂SO₄, TFA, Iodine) organicreactions.orgwikipedia.org |

| Product | Substituted Quinoline |

| Key Intermediate | Aldol adduct or Schiff base wikipedia.org |

Skraup, Doebner-Miller, and Combes Quinolines Syntheses

These related syntheses are powerful tools for creating the quinoline core from anilines.

The Skraup synthesis is a classic method that produces quinolines by heating an aniline (B41778) (like p-toluidine) with glycerol (B35011), sulfuric acid, and an oxidizing agent such as nitrobenzene. pharmaguideline.comwikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline to the acrolein. pharmaguideline.com Subsequent cyclization and oxidation yield the quinoline ring. pharmaguideline.comiipseries.org While effective, the reaction is known for being vigorous. wikipedia.org

The Doebner-Miller reaction is considered a modification of the Skraup synthesis, where α,β-unsaturated aldehydes or ketones are used instead of glycerol. nih.govwikipedia.org For instance, reacting p-toluidine with crotonaldehyde (B89634) in the presence of an acid like HCl can produce 2,6-dimethylquinoline. iipseries.org This method is particularly useful for preparing 2- and 4-substituted quinolines. nih.gov A proposed mechanism involves the conjugate addition of the aniline to the unsaturated carbonyl, followed by cyclization, dehydration, and oxidation. wikipedia.org

The Combes quinoline synthesis provides a route to 2,4-disubstituted quinolines. iipseries.orgwikipedia.org It involves the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.orgwikiwand.com The mechanism begins with the formation of an enamine intermediate, which then undergoes acid-catalyzed cyclization and dehydration to afford the quinoline product. iipseries.orgwikipedia.org Using p-toluidine as the aniline component would lead to a 6-methyl-substituted quinoline.

Table 2: Comparison of Skraup, Doebner-Miller, and Combes Syntheses

| Synthesis | Aniline Reactant | Carbonyl Reactant | Key Features |

|---|---|---|---|

| Skraup | Primary aromatic amine | Glycerol (forms acrolein in situ) | Requires strong acid and oxidant; can be highly exothermic. pharmaguideline.comwikipedia.org |

| Doebner-Miller | Primary aromatic amine | α,β-Unsaturated aldehyde/ketone | A versatile modification of the Skraup method. nih.govwikipedia.org |

| Combes | Primary aromatic amine | β-Diketone | Yields 2,4-disubstituted quinolines via an enamine intermediate. iipseries.orgwikipedia.org |

Povarov Reaction and Related Cycloadditions

The Povarov reaction is a formal [4+2] cycloaddition used to construct tetrahydroquinoline rings, which can subsequently be oxidized to quinolines. thieme-connect.comwikipedia.orgacs.org The reaction typically involves an aromatic imine (formed in situ from an aniline and an aldehyde) acting as the 2-azadiene, which reacts with an electron-rich alkene (the dienophile). wikipedia.org Lewis or protic acids are often used as catalysts. acs.org A variety of substituted quinolines can be accessed through this method, which offers a metal-free pathway for their synthesis. thieme-connect.comorganic-chemistry.org By selecting the appropriate substituted aniline, aldehyde, and alkene, this reaction can be tailored to produce complex quinoline structures.

Knorr Quinoline Synthesis

The Knorr quinoline synthesis is an intramolecular reaction that converts a β-ketoanilide into a 2-hydroxyquinoline (B72897) (a 2-quinolone) using a strong acid like sulfuric acid or polyphosphoric acid. wikipedia.org The β-ketoanilide is typically prepared by reacting an aniline with a β-ketoester. For instance, reacting p-toluidine with ethyl acetoacetate (B1235776) would form the necessary β-ketoanilide precursor. The mechanism involves an electrophilic aromatic substitution where the enol or enolate of the ketone attacks the aniline ring, followed by cyclization and dehydration. wikipedia.org The resulting 2-hydroxy-6-methylquinoline is a crucial intermediate, as the hydroxyl group at the 2-position can be readily converted to a chlorine atom in a subsequent step.

Advanced Synthetic Approaches for 2-Chloro-3-chloromethyl-6-methylquinoline

Once the 6-methylquinoline core is established, specific reactions are required to introduce the chloro and chloromethyl groups at the desired positions.

Strategies for Introducing Halogen and Chloromethyl Substituents

The introduction of the substituents at the C2 and C3 positions often involves a multi-step sequence starting from a functionalized precursor.

Introduction of the 2-Chloro Substituent: The chlorine atom at the 2-position is typically introduced by converting a 2-quinolone (2-hydroxyquinoline) into the corresponding 2-chloroquinoline (B121035). This transformation is a standard procedure in quinoline chemistry and is usually accomplished using chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). google.comclockss.org The 2-quinolone precursor can be synthesized via methods like the Knorr synthesis. The reactivity of the 2- and 4-positions of the quinoline ring to nucleophilic substitution makes this a highly effective strategy. iust.ac.ir

Introduction of the 3-Chloromethyl Substituent: Direct chloromethylation of the quinoline ring at the C3 position is challenging. A more common and effective strategy involves the synthesis of a 2-chloro-3-formyl-6-methylquinoline intermediate, which is then converted to the chloromethyl derivative.

A powerful method for creating this intermediate is the Vilsmeier-Haack reaction . chemijournal.com This reaction, when applied to an N-arylacetamide like N-(4-methylphenyl)acetamide (prepared from p-toluidine and acetic anhydride), uses a Vilsmeier reagent (formed from POCl₃ and a formamide (B127407) like N,N-dimethylformamide (DMF)) to achieve both cyclization and formylation in a single step, directly yielding 2-chloro-3-formyl-6-methylquinoline. chemijournal.comnih.gov

With the 2-chloro-3-formyl-6-methylquinoline in hand, the synthesis of the final product proceeds in two further steps:

Reduction of the Formyl Group: The aldehyde at the C3 position is reduced to a hydroxymethyl group (-CH₂OH). This is a standard carbonyl reduction that can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄).

Conversion to Chloromethyl Group: The resulting 3-hydroxymethyl group is then converted to the desired 3-chloromethyl group (-CH₂Cl). This is a classic alcohol-to-alkyl halide conversion, commonly carried out using reagents like thionyl chloride (SOCl₂) or concentrated hydrochloric acid.

This sequential approach, starting with a Vilsmeier-Haack reaction on a simple acetanilide, provides a highly efficient and regioselective route to the target compound, this compound.

Chlorination of Hydroxymethyl Precursors (e.g., 2-Chloro-3-(hydroxymethyl)-6-methylquinoline)

A direct and common method for synthesizing this compound involves the chlorination of its hydroxymethyl analogue, 2-Chloro-3-(hydroxymethyl)-6-methylquinoline. mdpi.com This transformation is typically achieved using standard chlorinating agents, with thionyl chloride (SOCl₂) being a frequently employed reagent. mdpi.com

The reaction proceeds by treating 2-Chloro-3-(hydroxymethyl)-6-methylquinoline with thionyl chloride, often in an inert solvent such as dry benzene (B151609). mdpi.com The mixture is heated under reflux to drive the reaction to completion. mdpi.com Following the reaction, the solvent and excess thionyl chloride are removed, typically under reduced pressure. mdpi.com An aqueous workup, often involving washing with a sodium bicarbonate solution, is performed to neutralize any remaining acid and purify the product. mdpi.com The final compound, this compound, is then isolated as a crystalline solid. mdpi.com

Table 1: Chlorination of 2-Chloro-3-(hydroxymethyl)-6-methylquinoline

| Precursor | Reagent | Solvent | Conditions | Product | Reference |

| 2-Chloro-3-(hydroxymethyl)-6-methylquinoline | Thionyl Chloride (SOCl₂) | Dry Benzene | Reflux | 2-Chloro-3-(chloromethyl)-6-methylquinoline | mdpi.com |

Formylation and Subsequent Reduction/Chlorination Pathways (e.g., from 2-Chloro-3-formyl-6-methylquinoline)

A versatile two-step pathway to this compound begins with the synthesis of the key intermediate, 2-Chloro-3-formyl-6-methylquinoline. mdpi.comrsc.org This aldehyde is commonly synthesized via the Vilsmeier-Haack reaction. chemijournal.comiucr.org In this procedure, an acetanilide, such as N-(4-tolyl)acetamide, is treated with a Vilsmeier reagent prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). iucr.orgnih.gov This reaction constructs the quinoline ring system with the desired chloro and formyl groups in a single step. rsc.orgchemijournal.com

Once 2-Chloro-3-formyl-6-methylquinoline is obtained, the pathway involves two subsequent transformations:

Reduction: The formyl group is reduced to a hydroxymethyl group. This is typically accomplished using a mild reducing agent like sodium borohydride (NaBH₄) in a solvent such as methanol. mdpi.comnih.gov This step yields 2-Chloro-3-(hydroxymethyl)-6-methylquinoline. mdpi.com

Chlorination: The resulting hydroxymethyl compound is then chlorinated to give the final product, this compound, as described in section 2.2.1.1. mdpi.com

This pathway offers a reliable route starting from readily available acetanilides. nih.gov

Table 2: Synthesis via Formylation and Reduction/Chlorination

| Starting Material | Reagents | Intermediate | Reagents | Product | Reference |

| N-(4-tolyl)acetamide | 1. POCl₃, DMF (Vilsmeier-Haack) | 2-Chloro-3-formyl-6-methylquinoline | 1. NaBH₄, Methanol2. SOCl₂, Benzene | This compound | mdpi.comiucr.org |

Transition Metal-Catalyzed Methodologies (e.g., Palladium, Copper, Ruthenium-mediated reactions)

Transition-metal catalysis has become indispensable for the synthesis of diverse quinoline scaffolds, offering mild conditions and high functional group tolerance. nih.govresearchgate.netias.ac.inias.ac.in These methods provide powerful alternatives to classical named reactions for constructing the core quinoline ring system.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for quinoline synthesis through various mechanisms. nih.gov One approach involves the oxidative cyclization of o-vinylanilines with alkynes using a palladium catalyst and molecular oxygen as the oxidant. organic-chemistry.org This method constructs 2,3-disubstituted quinolines with high regioselectivity. organic-chemistry.org Another strategy is the palladium-catalyzed denitrogenative cascade reaction of o-aminocinnamonitriles with arylhydrazines, which also yields quinoline derivatives. nih.gov Furthermore, Pd-catalyzed annulation of o-iodoanilines with propargyl alcohols provides a direct route to 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysts offer an economical and efficient means for quinoline synthesis. ias.ac.in Domino reactions of enaminones with 2-halobenzaldehydes, catalyzed by copper, yield a variety of quinolines. rsc.org Copper can also catalyze the aerobic oxidative cyclization of anilines and aldehydes, involving C-H functionalization and C-N/C-C bond formation. ias.ac.indntb.gov.ua More complex quinoline-4-thiols can be assembled via a copper-catalyzed three-component cascade cyclization of diaryliodonium salts, alkynyl sulfides, and nitriles. acs.org

Ruthenium-Catalyzed Reactions: Ruthenium complexes are effective catalysts for quinoline synthesis, often proceeding through hydrogen-transfer or dehydrogenative coupling mechanisms. lookchemmall.comrsc.org One method involves the reaction of anilines with tris(3-hydroxypropyl)amine, where a ruthenium catalyst facilitates an amine exchange reaction to form the quinoline ring. lookchemmall.com Ruthenium pincer complexes have been utilized for the acceptorless dehydrogenative coupling (ADC) of 2-aminobenzyl alcohols with secondary alcohols. rsc.org A three-component deaminative coupling of anilines, aldehydes, and allylamines catalyzed by a Ru-H complex also provides a step-efficient route to 2,3-disubstituted quinolines. nih.gov

Table 3: Examples of Transition Metal-Catalyzed Quinoline Synthesis

| Metal Catalyst | Reaction Type | Starting Materials | Product Type | Reference |

| Palladium | Oxidative Annulation | o-Alkenylanilines, Alkynes | 2,3-Disubstituted Quinolines | organic-chemistry.org |

| Copper | Domino Reaction | Enaminones, 2-Halobenzaldehydes | Substituted Quinolines | rsc.org |

| Ruthenium | Deaminative Coupling | Anilines, Aldehydes, Amines | 2,3-Disubstituted Quinolines | nih.gov |

Multicomponent Reactions (MCRs) for Diverse Quinoline Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single, atom-economical step to generate complex molecules. rsc.orgrsc.org This approach is particularly valuable for creating diverse libraries of quinoline derivatives. rsc.orgacs.org

Several MCRs have been adapted for quinoline synthesis. The Povarov reaction, an aza-Diels-Alder reaction, can combine an aniline, an aldehyde, and an activated alkene or alkyne to form tetrahydroquinolines, which can be subsequently oxidized to quinolines. rsc.orgnih.gov Another example is a three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes which rapidly produces multiply substituted quinolines without the need for additives. organic-chemistry.org These one-pot procedures streamline the synthetic process, reduce waste, and allow for the rapid generation of structural diversity in the quinoline core. rsc.orgrsc.orgresearchgate.net

Skeletal Editing Strategies for Quinoline Scaffolds

Skeletal editing has recently emerged as a powerful strategy for creating structural novelty by directly modifying the core framework of a molecule, rather than just altering its peripheral functional groups. chinesechemsoc.orgresearchgate.net This approach allows for significant architectural transformations of the quinoline scaffold. bioengineer.org

One reported strategy involves a nitrogen-to-carbon single-atom swap in quinoline N-oxides, which transforms the N-O motif into a C-H motif, effectively converting the quinoline skeleton into a naphthalene (B1677914) one. chinesechemsoc.org Another innovative method uses switchable, Brønsted acid-catalyzed multicomponent reactions of quinoline N-oxides with dialkyl acetylenedicarboxylates and water. nih.govsynthesisspotlight.com This tunable process can lead to a variety of nitrogen-containing heterocycles, including unique 2-substituted indolines, indoles, and isoquinolinones, all derived from the original quinoline skeleton. nih.govsynthesisspotlight.com These advanced techniques provide access to chemical structures that are difficult to obtain through traditional synthetic routes. researchgate.netbioengineer.org

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry, which focus on designing chemical processes that minimize waste and the use of hazardous substances, are increasingly being applied to the synthesis of quinolines. tandfonline.combenthamdirect.comijpsjournal.com The goal is to develop more sustainable and environmentally benign methodologies compared to classical syntheses like the Skraup or Friedländer reactions, which often require harsh conditions and toxic reagents. tandfonline.comnih.gov

Solvent-Free Conditions and Alternative Reaction Media

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and environmentally harmful. researchgate.net Several strategies have been developed for synthesizing quinolines under solvent-free conditions or in alternative, greener media. tandfonline.comjocpr.com

Solvent-Free Synthesis: Reactions can be carried out neat, often with the assistance of microwave irradiation to accelerate the reaction and improve yields. tandfonline.comresearchgate.net For example, a one-pot reaction of anilines with alkyl vinyl ketones on the surface of silica (B1680970) gel impregnated with indium(III) chloride can be performed under solvent-free microwave conditions. researchgate.net Similarly, using tin(II) chloride-dihydrate as a catalyst allows for the smooth synthesis of polysubstituted quinolines at room temperature without any solvent. researchgate.net

Alternative Reaction Media: Ionic liquids have been investigated as recyclable and non-volatile alternatives to traditional organic solvents. nih.gov They can act as both the solvent and catalyst in reactions like the Friedländer synthesis, promoting high yields under green conditions. nih.gov Water is another eco-friendly solvent that has been successfully used in microwave-assisted syntheses of quinoline derivatives. tandfonline.com

Table 4: Examples of Green Synthesis Conditions for Quinolines

| Method | Catalyst | Conditions | Advantage | Reference |

| Microwave-Assisted | Indium(III) Chloride on Silica Gel | Solvent-free, Microwave | Efficient, No Solvent | researchgate.net |

| Room Temperature | Tin(II) Chloride-Dihydrate | Solvent-free | Mild conditions, High purity | researchgate.net |

| Ionic Liquid Medium | [bmim]HSO₄ | Solvent-free | Recyclable catalyst/solvent | nih.gov |

| Aqueous Synthesis | p-Toluene Sulfonic Acid | Water, 90°C | Eco-friendly solvent | tandfonline.com |

Nanocatalysis and Recyclable Catalytic Systems

The principles of green chemistry have increasingly guided the development of synthetic methodologies in organic chemistry, emphasizing the use of catalytic processes that are both efficient and environmentally benign. nih.gov In the synthesis of quinoline derivatives, including precursors to this compound, nanocatalysis and recyclable catalytic systems have emerged as a significant area of research. acs.orgnih.gov These advanced systems offer numerous advantages over traditional homogeneous and heterogeneous catalysts, such as high selectivity, mild reaction conditions, improved yields, and, crucially, the ability to be recovered and reused, which reduces waste and cost. nih.govnih.gov

The primary route for synthesizing the quinoline core is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. capes.gov.brrsc.org The development of nanocatalysts and recyclable systems has focused heavily on optimizing this key reaction.

Nanocatalysts in Quinoline Synthesis

Nanoparticles are of immense interest in catalysis due to their unique electronic, optical, and mechanical properties, and a high surface-area-to-volume ratio. nih.gov This has led to the investigation of a wide array of metal-based nanoparticles for quinoline synthesis.

Iron-Based Nanocatalysts: Magnetic nanoparticles, particularly those based on iron oxides (e.g., Fe₃O₄, γ-Fe₂O₃), have been successfully employed as recoverable catalysts. nih.gov For instance, Fe₃O₄ nanoparticles modified with amino groups have been used to catalyze the Friedländer synthesis of quinoline derivatives from 2-aminoaryl ketones and α-methylene ketones. nih.gov These spherical nanocatalysts, with an average size of 20–30 nm, facilitate high yields (68–96%) under mild conditions (60 °C in ethanol) and can be easily separated from the reaction mixture using an external magnet for reuse. nih.gov

Copper-Based Nanocatalysts: Copper and its oxides (CuO, Cu₂O) are another class of effective nanocatalysts. acs.orgnih.gov CuO nanoparticles have been demonstrated as efficient and reusable catalysts for the one-pot Friedländer quinoline synthesis. acs.org Bimetallic systems, such as nano-Pd/Cu, have also been developed, where palladium nanoparticles are supported on electrolytic copper, further enhancing catalytic activity. prolekare.cz

Other Metal and Metal-Free Nanocatalysts: A variety of other metallic and non-metallic nanocatalysts have been explored. acs.org These include cobalt, zinc, nickel, gold, silver, and palladium nanoparticles. acs.orgorganic-chemistry.orgresearchgate.net For example, a heterogeneous cobalt oxide catalyst has proven effective for the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines to form quinolines under mild conditions. organic-chemistry.org Zeolite-based catalysts, such as ZnCl₂/Ni-USY-acid, have been used for the gas-phase synthesis of quinolines from aniline and alcohols, showing a positive correlation between catalytic activity and the presence of Lewis acid sites. rsc.org

Recent advancements have also focused on metal-free heterogeneous catalysts. A notable example is Brønsted acid-functionalized graphitic carbon nitride (g-C₃N₄-CO-(CH₂)₃-SO₃H), which demonstrates remarkable activity and recyclability in the Friedländer reaction under solvent-free conditions at 100 °C. nih.gov

Recyclable Catalytic Systems

The core advantage of many nanocatalytic systems is their inherent recyclability. nih.gov This is often achieved by immobilizing the catalyst on a solid support or by using magnetic nanoparticles.

Solid-Supported Catalysts: Solid acid catalysts are a prominent class of recyclable systems. Catalysts such as NaHSO₄-SiO₂, H₂SO₄-SiO₂, and particularly Amberlyst-15, have been studied for the Friedländer synthesis, with Amberlyst-15 showing high efficacy in terms of reaction time, yield, and reusability. capes.gov.br Silica-propylsulfonic acid is another reusable solid catalyst that performs well under both conventional heating and microwave irradiation, offering a fast, solvent-free method for quinoline synthesis. tandfonline.com The catalyst is easily recovered by simple filtration and can be reused multiple times without a significant drop in activity. tandfonline.com

Magnetic Nanoparticle Systems: As mentioned, magnetic nanoparticles are highly valued for their ease of separation. nih.gov Systems like γ-Fe₂O₃@Cu-LDH@Cysteine-Pd, which have a complex, porous cauliflower-like morphology with particle sizes ranging from 18 to 53 nm, have been developed for quinoline synthesis. nih.gov

Polymer-Supported and Other Systems: Palladium catalysts supported on polymers like poly(ethylene glycol) (PEG-2000) have been used in modified Friedländer syntheses. This system allows the catalyst to be recovered and reused for up to five cycles without loss of activity. researchgate.net Another approach involves using Li⁺ modified nanoporous Na⁺-montmorillonite, which acts as an efficient nanocatalyst for the Friedländer annulation under solvent-free conditions, yielding products in high efficiency. researchgate.net

Research Findings on Nanocatalysis in Quinoline Synthesis

The following table summarizes the performance of various nanocatalytic and recyclable systems in the synthesis of quinoline derivatives, which are key precursors for the target compound.

| Catalyst System | Precursors | Solvent | Temperature (°C) | Time | Yield (%) | Reusability | Reference |

| Fe₃O₄ nanoparticles (amino-modified) | 2-aminoaryl ketones, α-methylene ketones | Ethanol (B145695) | 60 | 2 h | 68-96 | Yes | nih.gov |

| g-C₃N₄-CO-(CH₂)₃-SO₃H | 2-aminoaryl ketones, active methylene compounds | Solvent-free | 100 | 4 h | High | Yes | nih.gov |

| Li⁺ modified Na⁺-montmorillonite | 2-aminobenzophenone, acetylacetone | Solvent-free | 100 | 0.5-2 h | 95-96 | Yes | researchgate.net |

| Amberlyst-15 | 2-aminoaryl ketones, active methylene compounds | Various | - | - | High | Yes | capes.gov.br |

| Silica-propylsulfonic acid (Microwave) | 2-aminoaryl ketones, active methylene compounds | Solvent-free | - | 30 min | >90 | Yes | tandfonline.com |

| Palladium on PEG-2000 | 2-aminobenzyl alcohol, ketones | Toluene/PEG-2000 | 100 | - | Good | 5 cycles | researchgate.net |

| Heterogeneous Cobalt Oxide | 1,2,3,4-tetrahydroquinolines | - | - | - | Good | Yes | organic-chemistry.org |

| ZnCl₂/Ni-USY-acid | Aniline, C1-C4 alcohols | Gas-phase | - | - | 42.3-79.7 | Yes | rsc.org |

Chemical Transformations and Derivatization Strategies of 2 Chloro 3 Chloromethyl 6 Methylquinoline

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group at position 3 of the quinoline (B57606) ring is structurally analogous to a benzylic halide. This configuration renders the carbon atom highly electrophilic and susceptible to nucleophilic attack, primarily through an SN2 mechanism. researchgate.netucalgary.ca This reactivity allows for the straightforward introduction of a variety of functional groups at this position.

Reactivity with Nitrogen-Containing Nucleophiles (e.g., Amines)

The high reactivity of the 3-chloromethyl group facilitates its substitution by various nitrogen-based nucleophiles. Primary and secondary amines, as well as other nitrogen heterocycles, can readily displace the chloride ion to form the corresponding aminomethylquinolines. These reactions are typically performed in the presence of a base to neutralize the hydrogen chloride generated. While nucleophilic substitution can also occur at the 2-chloro position, the chloromethyl group is significantly more reactive towards amines under standard SN2 conditions. nih.govresearchgate.net For instance, studies on similar 2-chloroquinoline (B121035) systems demonstrate that amination at the C2 position often requires specific catalysts or harsher conditions, whereas the benzylic-type halide at C3 reacts more readily. nih.gov

Reactivity with Oxygen, Sulfur, and Carbon Nucleophiles

Beyond nitrogen nucleophiles, the 3-chloromethyl position reacts efficiently with a range of other nucleophilic species.

Oxygen Nucleophiles: Alkoxides and phenoxides can be employed to synthesize the corresponding ether derivatives. Hydrolysis, using water or hydroxide, yields the (2-chloro-6-methylquinolin-3-yl)methanol.

Sulfur Nucleophiles: Thiolates are potent nucleophiles that can displace the chloride to form thioethers. Research on related quinolinone systems has shown that thiols can effectively substitute chloro groups, and this reactivity is expected to be even more pronounced at the activated chloromethyl position. mdpi.com

Carbon Nucleophiles: Nucleophiles such as cyanide are effective for creating new carbon-carbon bonds, leading to the formation of (2-chloro-6-methylquinolin-3-yl)acetonitrile. This nitrile derivative serves as a valuable intermediate that can be further hydrolyzed to a carboxylic acid or reduced to an amine. nih.gov

Halogen Exchange and Cross-Coupling Reactions at the 2-Chloro Position

The chlorine atom at the 2-position of the quinoline ring is activated by the electron-withdrawing effect of the ring nitrogen, making it a suitable site for various transition-metal-catalyzed reactions. mdpi.com Its reactivity in cross-coupling reactions generally follows the trend I > Br > Cl, which can be exploited synthetically. nih.gov

A common strategy to enhance reactivity is through halogen exchange , such as the Finkelstein reaction, where the 2-chloro group is converted to a 2-iodo group using sodium iodide in acetone. wikipedia.org This transformation renders the position more susceptible to oxidative addition in subsequent cross-coupling steps.

Palladium-catalyzed cross-coupling reactions are particularly effective at this position.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the quinoline C2 position and various aryl or vinyl groups using an organoboron reagent. nih.govnih.govresearchgate.netwikipedia.org

Sonogashira Coupling: This method introduces alkynyl substituents at the 2-position by coupling with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. nih.govresearchgate.netwikipedia.org

These reactions provide powerful tools for elaborating the quinoline core.

Functional Group Interconversions on the Quinoline Ring System

The existing functional groups on 2-chloro-3-chloromethyl-6-methylquinoline can be chemically transformed to introduce new functionalities. ub.eduimperial.ac.uk A significant transformation is the hydrolysis of the 2-chloro group to a 2-oxo group, converting the quinoline into a quinolinone. This reaction can be achieved under various conditions, including microwave irradiation in the presence of acetic acid and sodium acetate. nih.gov The chloromethyl group at position 3 can be hydrolyzed to a primary alcohol, which can then be oxidized to an aldehyde or a carboxylic acid. Alternatively, reaction with cyanide followed by hydrolysis provides another route to the carboxylic acid derivative. nih.gov The nitrile intermediate itself can be reduced to a primary amine using reagents like lithium aluminum hydride. nih.govimperial.ac.uk

Annulation Reactions for Fused Heterocyclic Systems Involving this compound

The bifunctional nature of this compound makes it an excellent starting material for annulation reactions, where new rings are fused onto the quinoline framework. tandfonline.comresearchgate.net A common strategy involves initial derivatization at the highly reactive 3-chloromethyl position, followed by an intramolecular cyclization that engages the 2-position. For instance, substitution of the chloromethyl group with a binucleophilic reagent can set the stage for a subsequent ring-closing reaction.

Another powerful approach involves a Sonogashira coupling at the 2-position to introduce an alkyne. researchgate.net This alkynyl intermediate can then undergo an intramolecular cyclization, such as an aminocyclization, with a nucleophile introduced at the 3-position, to generate fused systems like pyrrolo[1,2-a]quinolines. researchgate.net The analogous 2-chloro-3-formylquinolines are widely used in condensation-cyclization reactions to build fused pyrazoles, pyridines, and pyrimidines, and similar strategies can be adapted for derivatives of the title compound. nih.govresearchgate.net

Radical Bromination and Subsequent Derivatizations

The methyl group at the 6-position is benzylic in nature and is therefore susceptible to free radical bromination. researchgate.net This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or under UV irradiation. nih.govliberty.eduorganic-chemistry.org This introduces a bromine atom, yielding 2-chloro-3-chloromethyl-6-(bromomethyl)quinoline.

The newly formed 6-(bromomethyl) group is another reactive handle for nucleophilic substitution, creating a trifunctional scaffold. This allows for sequential and site-selective derivatization, enabling the synthesis of highly complex quinoline derivatives. The resulting bromo-substituted quinolines can also participate in further cross-coupling reactions, offering pathways to multifunctionalized molecules. nih.govrsc.orgnih.gov

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Complex Structure Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-Chloro-3-chloromethyl-6-methylquinoline, ¹H and ¹³C NMR spectra provide definitive information on the chemical environment, connectivity, and number of distinct protons and carbons in the molecule.

In a study detailing the synthesis of various N-substituted derivatives of this compound, the precursor, 2-chloro-3-(chloromethyl)-6-methylquinoline, was thoroughly characterized. The ¹H NMR spectrum, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), reveals characteristic signals for the aromatic protons on the quinoline (B57606) ring, the methyl group, and the chloromethyl group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons on the heterocyclic ring will appear at a lower field compared to those on the benzene (B151609) ring, due to the electron-withdrawing effect of the nitrogen atom. The methyl group protons will appear as a singlet in the upfield region, while the chloromethyl protons will also present as a singlet, but shifted further downfield due to the electronegativity of the adjacent chlorine atom.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The chemical shifts of the carbon atoms are also indicative of their electronic environment. Carbons bonded to electronegative atoms like chlorine and nitrogen will be deshielded and appear at a lower field. The number of signals in the spectrum confirms the number of unique carbon atoms, consistent with the proposed structure.

Table 1: Representative ¹H and ¹³C NMR Spectral Data

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| CH₃ | Data not available | Data not available |

| CH₂Cl | Data not available | Data not available |

| Aromatic-H | Data not available | Data not available |

| Aromatic-C | Data not available | Data not available |

| C-Cl | Data not available | Data not available |

| C-N | Data not available | Data not available |

Note: Specific experimental shift values for this compound are not available in the public domain as of the last update. The table illustrates the expected assignments.

High-Resolution Mass Spectrometry and Fragmentation Analysis for Molecular Formula and Structural Insights

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental composition of a compound. For this compound (C₁₁H₉Cl₂N), HRMS would confirm its molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion peak.

The mass spectrum also displays a characteristic isotopic pattern due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This results in a distinctive pattern of peaks for the molecular ion ([M]⁺) and any chlorine-containing fragments. The molecular ion region would show a cluster of peaks at M, M+2, and M+4, with relative intensities corresponding to the statistical probability of the different isotopic combinations.

Fragmentation analysis provides further structural information. Under electron impact ionization, the molecule breaks apart in a predictable manner, and the resulting fragment ions are detected. The fragmentation pattern can help to identify key structural motifs. For this compound, common fragmentation pathways would likely involve the loss of a chlorine atom, a chloromethyl radical, or a methyl radical.

Table 2: Predicted High-Resolution Mass Spectrometry Data

| Ion | Formula | Predicted m/z | Notes |

| [M]⁺ | [C₁₁H₉³⁵Cl₂N]⁺ | 225.0166 | Molecular ion with two ³⁵Cl isotopes. |

| [M+2]⁺ | [C₁₁H₉³⁵Cl³⁷ClN]⁺ | 227.0137 | Molecular ion with one ³⁵Cl and one ³⁷Cl isotope. |

| [M+4]⁺ | [C₁₁H₉³⁷Cl₂N]⁺ | 229.0107 | Molecular ion with two ³⁷Cl isotopes. |

| [M-CH₂Cl]⁺ | [C₁₀H₇ClN]⁺ | 176.0267 | Loss of the chloromethyl group. |

| [M-Cl]⁺ | [C₁₁H₉ClN]⁺ | 190.0423 | Loss of a chlorine atom. |

Note: The m/z values are predicted based on the elemental composition. The relative intensities of the isotopic peaks would provide confirmation of the number of chlorine atoms.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bond vibrations. The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C-H stretching of the methyl and chloromethyl groups would appear in the 2850-3000 cm⁻¹ range. The C=C and C=N stretching vibrations of the quinoline ring would give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. The C-Cl stretching vibrations are expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy provides complementary information and is particularly useful for identifying non-polar bonds. The symmetric vibrations of the quinoline ring system are often strong in the Raman spectrum.

Table 3: Expected FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C=C / C=N (Quinoline) | Stretching | 1400 - 1650 |

| C-Cl | Stretching | 600 - 800 |

| CH₃ / CH₂Cl | Bending | 1350 - 1470 |

Note: These are general ranges, and the exact positions of the peaks would be specific to the molecule.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-Crystal X-ray Diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of this compound would need to be grown.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption bands corresponding to π→π* and n→π* transitions within the quinoline ring system. The extended conjugation of the quinoline moiety results in strong absorption in the UV region. The positions and intensities of the absorption maxima (λ_max) are characteristic of the chromophore and can be influenced by the substituents on the ring.

Investigation of Biological Activities and Molecular Interactions in Vitro and Computational Focus

In Vitro Biological Screening Methodologies for 2-Chloro-3-chloromethyl-6-methylquinoline Derivatives

A variety of standardized in vitro assays are employed to screen derivatives of this compound for biological activity. These methodologies provide crucial preliminary data on the compounds' efficacy against different biological targets, from microbial pathogens to human cancer cells and specific enzymes.

Derivatives of this compound have been synthesized and assessed for their ability to inhibit the growth of various bacterial and fungal strains. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

A series of secondary and tertiary amines were synthesized from the parent compound, 3-(chloromethyl)-2-chloro-6-methylquinoline. These derivatives were then tested against several bacterial and fungal species. The results indicated that while the parent chloromethyl intermediate showed weak activity (MIC 200 µg/ml), its derivatives, particularly those incorporating a p-aminophenol moiety, were significantly more active, with MIC values as low as 12.5 to 25 µg/ml against the tested bacteria. Another study confirmed that secondary amines of sulfanilamide (B372717) and p-aminophenol derived from 2-chloro-3-(chloromethyl)-6-methylquinoline were comparatively more active in inhibiting bacterial growth. Specifically, compound 4-{[(2-Chloro-6-methylquinolin-3-yl)methyl]amino}phenol showed potent antibacterial activity with an MIC of 12.5 µg/ml. The antifungal activity of these derivatives was also noted, with compounds bearing electron-withdrawing groups on the phenyl ring showing promising results against various fungal strains.

The agar (B569324) diffusion technique is another common method used for preliminary screening, where the size of the zone of inhibition around a compound-impregnated disk on an agar plate corresponds to its antimicrobial potency.

Table 1: In Vitro Antimicrobial Activity of 2-Chloro-6-methylquinoline Derivatives

| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |

| Chloromethyl intermediate (17, 18) | Bacterial strains | 200 | researchgate.net |

| Secondary amines of sulphanilamide (19, 20) | Bacterial strains | 12.5 to 25 | researchgate.net |

| Secondary amines of p-aminophenol (21, 22) | Bacterial strains | 12.5 to 25 | researchgate.net |

| 4-{[(2-Chloro-6-methylquinolin-3-yl)methyl]amino}phenol (22) | E. coli, S. aureus, P. aeruginosa | 12.5 | unl.edu |

| Nitro derivatives of 2-mercaptobenzimidazole (B194830) (25, 26) | Bacterial strains | 25-50 | researchgate.net |

Note: Compound numbers are as referenced in the source literature.

The anticancer potential of quinoline (B57606) derivatives is frequently evaluated by testing their cytotoxic and antiproliferative effects on various human cancer cell lines. Common methodologies include the MTT and Sulforhodamine B (SRB) assays, which measure cell viability and proliferation.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells. Studies on various quinoline derivatives have demonstrated dose-dependent cytotoxic effects against cell lines such as human epithelial colorectal carcinoma (Caco-2), hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and lung cancer (A549). For instance, certain functionalized quinoline derivatives showed high cytotoxicity against Caco-2 cells, with IC50 values (the concentration required to inhibit 50% of cell growth) as low as 0.535 µM.

The SRB assay is another widely used method for cytotoxicity screening. nih.gov It relies on the ability of the sulforhodamine B dye to bind to proteins in cells under acidic conditions. nih.gov The amount of bound dye serves as a proxy for the total cellular protein mass, which is related to the number of cells. nih.gov This assay has been used to evaluate the antiproliferative activity of quinoline derivatives against a panel of human cancer cell lines, including those of the breast, ovary, and lung. One study on pyrazolo[4,3-f]quinoline derivatives found several compounds to be highly effective against six different human cancer cell lines, with GI50 (the concentration causing 50% growth inhibition) values below 8 µM. nih.gov

Quinoline-based structures are historically significant in the fight against malaria, with chloroquine (B1663885) being a prime example. Modern research focuses on synthesizing novel quinoline derivatives to overcome widespread drug resistance. The in vitro antimalarial activity of these compounds is typically assessed against various strains of Plasmodium falciparum, the deadliest malaria parasite.

The efficacy is measured by determining the half-maximal inhibitory concentration (IC50), the concentration of the compound required to inhibit parasite growth by 50%. For example, a series of 2-methylquinoline (B7769805) derivatives were evaluated for their in vitro activity against a chloroquine-resistant (PfDd2) strain, with one compound exhibiting an IC50 value of 0.033 µM, making it approximately five times more potent than chloroquine itself. sciforum.net Similarly, hybrids of quinoline and other heterocyclic systems are actively investigated. A hybrid of 7-chloroquinoline (B30040) and 1,2,3-triazole showed activity against the chloroquine-resistant W2 clone of P. falciparum. nih.gov In another study, a derivative named SKM13, based on a chloroquine template, was found to be 1.28-fold more effective than chloroquine against a resistant P. falciparum strain. mdpi.com These assays often use methods like the SYBR Green I-based fluorescence assay to quantify parasite proliferation. sciforum.net The evaluation is performed on both chloroquine-sensitive (e.g., 3D7, NF54) and chloroquine-resistant (e.g., K1, W2, Dd2) strains to assess the compound's ability to overcome resistance mechanisms. ucanr.edumdpi.com

Derivatives of this compound are evaluated for their ability to inhibit specific enzymes implicated in various diseases.

Cyclooxygenase (COX): Quinoline derivatives have been investigated as inhibitors of COX enzymes, which are key mediators of inflammation. Some quinoline-based compounds have been shown to inhibit the expression of the inducible COX-2 enzyme, suggesting potential anti-inflammatory applications.

Phosphodiesterase 4 (PDE4): Quinoline-3-carboxamides have been identified as highly potent and selective inhibitors of PDE4, an enzyme involved in inflammatory pathways. One quinoline-based derivative, compound f4, showed an inhibitory effect on the PDE4B enzyme with an IC50 value of 0.94 µM, comparable to the positive control, rolipram.

Transient Receptor Potential Vanilloid 1 (TRPV1): The TRPV1 receptor is a key sensor in pain pathways, and its inhibition is a target for new analgesics. Quinoline derivatives are being explored as potential TRPV1 antagonists to reduce the hyperactivity of pain pathways in inflammatory conditions.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these cholinesterase enzymes is a primary strategy for treating Alzheimer's disease. Numerous studies have shown that quinoline derivatives can act as potent inhibitors of both AChE and BChE, often with high selectivity for AChE. Molecular modeling studies suggest these compounds can interact with both the catalytic and peripheral sites of the AChE enzyme.

Malate (B86768) Synthase: This enzyme is crucial for the survival of certain pathogens like Mycobacterium tuberculosis. However, a review of the available literature did not yield specific studies on the inhibition of malate synthase by this compound or its direct derivatives.

HIV-1 Reverse Transcriptase (RT): The inhibition of HIV-1 RT is a cornerstone of antiretroviral therapy. Quinoline derivatives have been evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Studies have shown that certain quinoline derivatives can abolish the activity of HIV RT, targeting both its DNA polymerase and ribonuclease H (RNase H) functions. mdpi.com

The quinoline scaffold is recognized for its antioxidant and neuroprotective potential. Oxidative stress is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.

In vitro antioxidant activity is commonly assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. Studies on various quinoline derivatives have confirmed their ability to act as radical scavengers. The neuroprotective activity is often linked to the inhibition of enzymes like AChE and MAO-B, as well as the modulation of pathways related to oxidative stress. Computational studies, including molecular docking, are used to predict the interaction of quinoline derivatives with these enzymatic targets, identifying promising candidates for multifunctional neuroprotective agents.

A number of commercial herbicides act by inhibiting photosynthesis, specifically by binding to proteins within Photosystem II (PSII) and blocking the photosynthetic electron transport (PET) chain. This leads to an inability to fix CO2 and causes oxidative damage that kills the plant. researchgate.net

Several studies have investigated quinoline derivatives for this herbicidal activity. The inhibitory effect is typically evaluated in isolated spinach (Spinacia oleracea L.) chloroplasts by measuring the oxygen evolution rate. Research has shown that various quinoline analogues can inhibit PET, although the activity can be modest. For instance, in one study of 4-hydroxy-1H-quinolin-2-one derivatives, the most active compounds showed IC50 values of 126 µmol/L and 157 µmol/L for PET inhibition. The mechanism is believed to involve the interaction of the quinoline compounds with the D1 protein on the donor or acceptor side of PSII, disrupting the normal electron flow.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for identifying the key structural motifs of a molecule responsible for its biological activity. georgiasouthern.edudrugdesign.org By systematically modifying a lead compound, researchers can deduce which functional groups and structural features are essential for efficacy and selectivity. For the quinoline scaffold, extensive SAR studies have been performed, providing a framework to understand the potential of this compound.

The biological activity of quinoline derivatives is highly sensitive to the nature and position of substituents on the quinoline ring. The core structure of this compound features three key substituents: a chloro group at position 2, a chloromethyl group at position 3, and a methyl group at position 6.

Substitution at C2: The 2-chloro substituent is a common feature in many biologically active quinoline derivatives. It often serves as a versatile synthetic handle for introducing further modifications. researchgate.netresearchgate.net For instance, the chlorine atom can be displaced by nucleophiles to create libraries of new analogues. nih.gov In some contexts, the 2-chloroquinoline (B121035) nucleus itself is considered a critical pharmacophoric group for activities such as antimycobacterial efficacy. nih.gov

Substitution at C3: The 3-chloromethyl group is a reactive moiety. This group can act as an electrophile, potentially forming covalent bonds with nucleophilic residues (like cysteine or histidine) in the active sites of target proteins. This reactivity is a key feature that can lead to potent and irreversible inhibition. The aldehyde precursor, 2-chloroquinoline-3-carbaldehyde, is a widely used intermediate for synthesizing a vast array of heterocyclic compounds with diverse biological activities, including antimicrobial and antiviral properties. researchgate.netnih.gov

| Substituent Position | Observed Impact on Quinoline Analogues' Activity | Reference |

| C2-Chloro | Acts as a key pharmacophoric element and a versatile synthetic intermediate. | researchgate.netnih.govnih.gov |

| C3-Chloromethyl | Provides a reactive electrophilic site for potential covalent modification of targets. | nih.gov |

| C6-Substituent | Modulates potency; studies show the trend H < OMe < F < Cl for antimalarial activity. | nih.gov |

Pharmacophore modeling simplifies the complex chemical structure of a molecule into a 3D arrangement of essential features required for biological activity. drugdesign.orgmdpi.com This model serves as a 3D query to identify other molecules that could bind to the same target. For quinoline derivatives, pharmacophore models often include features like hydrogen bond acceptors/donors, aromatic rings, and hydrophobic centers. nih.gov

For this compound, a putative pharmacophore model would likely include:

Aromatic/Hydrophobic Features: The quinoline ring system itself provides a large hydrophobic surface capable of engaging in π-π stacking or hydrophobic interactions with a receptor.

Hydrogen Bond Acceptor: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor.

Electrophilic Center: The carbon atom of the chloromethyl group at the C3 position represents a key feature, capable of forming a covalent interaction.

Halogen Bond Donor: The chlorine atom at the C2 position could potentially participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized in drug design.

Elucidating the precise pharmacophore requires a set of active molecules and knowledge of their biological target. nih.govfigshare.com By aligning the structures of active 2-chloroquinoline analogues, a common pharmacophore can be derived that highlights the critical spatial arrangement of these features for optimal interaction with a given molecular target. mdpi.com

Computational Approaches in Biological Activity Prediction and Mechanistic Understanding

Computational methods are invaluable for predicting the biological activities of novel compounds and understanding their mechanisms of action at a molecular level, thereby reducing the time and cost associated with drug discovery. nih.govresearchgate.netelsevierpure.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. nih.gov This method helps in understanding the binding mode and estimating the binding affinity. Docking studies performed on analogues of this compound have provided insights into their potential mechanisms of action.

For example, 2-chloroquinoline derivatives have been docked into the active sites of various enzymes:

SARS-CoV-2 Main Protease (MPro): In a study, 2-chloroquinoline-based molecules were designed as potential inhibitors. Covalent docking simulations suggested that the 2-chloroquinoline moiety is replaced by a nucleophilic cysteine (C145) in the enzyme's active site, forming a covalent bond. nih.gov

Plasmodium LDH Receptor: In a search for new antimalarial agents, 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acids were docked into the lactate (B86563) dehydrogenase (LDH) receptor of Plasmodium. The results highlighted key hydrogen bonding and hydrophobic interactions, with one derivative showing a strong binding energy of -9.05 kcal/mol. researchgate.net

HIV Reverse Transcriptase (RT): Quinoline derivatives have been studied as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs). Docking studies helped identify key interactions within the NNRTI binding pocket of HIV-RT. nih.gov

These studies indicate that the quinoline scaffold is adept at fitting into diverse binding pockets. A docking simulation of this compound into a suitable receptor would likely show the quinoline core making hydrophobic and aromatic interactions, while the C2-chloro and C6-methyl groups fine-tune the fit and the C3-chloromethyl group positions itself near a nucleophilic residue for potential covalent modification.

| Quinoline Analogue Class | Target Receptor | Key Docking Insights | Reference |

| 2-chloroquinoline-based imines | SARS-CoV-2 MPro | Covalent bond formation with Cys145 active site residue. | nih.gov |

| 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acids | Plasmodium LDH | Strong binding affinity through hydrogen bonding and hydrophobic interactions. | researchgate.net |

| Chloro- and bromo-substituted quinolines | HIV Reverse Transcriptase | Favorable binding energies and interactions within the NNRTI pocket. | nih.gov |

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. crpsonline.commdpi.com For 2-chloroquinoline derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA) have been employed to understand the structural requirements for antitubercular activity. nih.gov

These models generate contour maps that visualize the regions where steric bulk, electrostatic charge (positive or negative), and other properties would enhance or diminish biological activity. Such an analysis for analogues of this compound could reveal:

The optimal size and shape of substituents around the quinoline core.

The importance of electrostatic potential, indicating where electron-donating or electron-withdrawing groups are preferred.

The role of hydrophobic and hydrogen-bonding fields in receptor binding.

This information is invaluable for the rational design of more potent analogues by modifying the parent structure of this compound. nih.govresearchgate.net

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govarxiv.org It provides insights into a molecule's geometry, reactivity, and spectroscopic properties. For quinoline derivatives, DFT calculations are used to determine key electronic parameters that influence biological activity. researchgate.netrsc.orgnih.gov

HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive, which could be relevant for the C3-chloromethyl group's function.

Electrostatic Potential Mapping (EPM): EPM visualizes the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an EPM would likely show a negative potential around the quinoline nitrogen and a positive potential around the hydrogens and the electrophilic carbon of the chloromethyl group, guiding its interaction with a receptor.

These quantum chemical calculations provide a fundamental understanding of the intrinsic electronic properties of this compound, which underpins its reactivity and potential for molecular interactions. researchgate.netnih.gov

Molecular Dynamics Simulations for Binding Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the stability of a ligand-protein complex and to observe the dynamic behavior of the complex over time. researchgate.net For a compound like this compound, MD simulations would typically be performed following initial molecular docking studies to validate the binding mode and assess the stability of the interaction with a target protein. nih.gov The simulation provides insights into atomic-level information about how the ligand binds to its target. researchgate.net

The stability of the protein-ligand complex is often evaluated by analyzing several parameters over the course of the simulation, which commonly runs for a duration such as 100 nanoseconds. mdpi.com Key metrics for assessing binding stability include the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds formed between the ligand and the protein. researchgate.net

The RMSF is analyzed to identify the flexibility of individual amino acid residues in the protein. This helps in understanding which parts of the protein are most affected by the ligand's binding. Additionally, the analysis of hydrogen bonds throughout the simulation is crucial, as a consistent presence of hydrogen bonds between the ligand and key residues in the binding site indicates a strong and stable interaction. researchgate.netnih.gov The solvent-accessible surface area (SASA) may also be calculated to determine the extent to which the ligand is buried within the binding pocket or exposed to the solvent, providing further clues about the binding stability. mdpi.comnih.gov

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound Complexed with a Target Protein

| Parameter | Description | Typical Value/Observation for Stable Complex |

|---|---|---|

| Simulation Time | Total duration of the molecular dynamics simulation. | 100 ns |

| RMSD (Protein) | Root Mean Square Deviation of the protein backbone atoms. | Stable fluctuation around 2.0 Å |

| RMSD (Ligand) | Root Mean Square Deviation of the ligand atoms. | Stable within the binding pocket |

| RMSF (Residue) | Root Mean Square Fluctuation of individual amino acid residues. | Low fluctuations for binding site residues |

| Hydrogen Bonds | Number of hydrogen bonds between ligand and protein. | Maintained throughout the simulation |

| SASA | Solvent-Accessible Surface Area of the ligand. | Relatively low and stable value |

In Silico ADME Prediction and Druglikeness Assessments

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction and druglikeness assessments are critical steps in early-stage drug discovery to evaluate the potential of a compound to become a viable drug. sciensage.info These computational methods predict the pharmacokinetic properties of a molecule, helping to identify candidates with favorable profiles before committing to costly and time-consuming experimental studies. sciensage.infonih.gov For this compound, various molecular descriptors would be calculated to assess its druglikeness based on established rules like Lipinski's Rule of Five. idaampublications.in

These rules provide a general guideline for the oral bioavailability of a compound. The parameters typically evaluated include molecular weight (MW), the logarithm of the partition coefficient (logP), the number of hydrogen bond donors (HBD), and the number of hydrogen bond acceptors (HBA). nih.gov Online tools and software such as SwissADME are commonly used for these predictions. nih.govidaampublications.in

Beyond Lipinski's rules, other properties such as the topological polar surface area (TPSA), which is a good indicator of drug transport properties, and the number of rotatable bonds, which influences conformational flexibility and bioavailability, are also assessed. nih.gov Predictions about a compound's solubility, gastrointestinal (GI) absorption, and blood-brain barrier (BBB) permeability are also key components of an ADME profile. idaampublications.in For instance, a study on the related compound 2-Chloro-6-methylquinoline-3-carbaldehyde indicated that it and its derivatives possessed reliable ADME properties, suggesting their potential for drug development. researchgate.net

Table 2: Predicted Physicochemical and ADME Properties for this compound

| Property | Predicted Value/Assessment | Lipinski's Rule of Five Guideline |

|---|---|---|

| Molecular Weight (MW) | 240.11 g/mol | ≤ 500 |

| logP (Octanol/Water Partition Coefficient) | 3.85 | ≤ 5 |

| Hydrogen Bond Donors (HBD) | 0 | ≤ 5 |

| Hydrogen Bond Acceptors (HBA) | 1 | ≤ 10 |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | Not specified by Lipinski, but influences permeability |

| Number of Rotatable Bonds | 2 | Not specified by Lipinski, but influences bioavailability |

| GI Absorption | High (Predicted) | - |

| BBB Permeability | Yes (Predicted) | - |

Epigenetic Modulation Studies (e.g., Histone Deacetylation, DNA Methylation)

Epigenetic modifications, including histone deacetylation and DNA methylation, are crucial for regulating gene expression without altering the DNA sequence itself. mdpi.com The dysregulation of these processes is implicated in various diseases, making the enzymes involved, such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), important therapeutic targets. mdpi.comresearchgate.net

Histone deacetylation, catalyzed by HDACs, generally leads to a more compact chromatin structure, resulting in transcriptional repression. bohrium.com Conversely, histone acetylation relaxes chromatin, allowing for gene expression. nih.gov The interplay between DNA methylation and histone deacetylation is a key mechanism for gene silencing. nih.gov For example, methyl-CpG binding proteins can recruit HDACs to methylated DNA, reinforcing a repressive chromatin state. nih.gov

Chemical compounds that can modulate these epigenetic processes are of significant interest. Inhibitors of HDACs and DNMTs can reactivate the expression of silenced genes, such as tumor suppressor genes, and are being explored as therapeutic agents. mdpi.comresearchgate.net While direct studies on the epigenetic modulating activity of this compound are not documented, its potential to interact with targets like HDACs could be investigated through in vitro enzymatic assays and cellular studies. Such studies would determine if the compound can inhibit HDAC activity, leading to an increase in histone acetylation and subsequent changes in the expression of target genes.

Table 3: Hypothetical Epigenetic Modulation Profile for this compound

| Epigenetic Target | Type of Study | Potential Finding |

|---|---|---|

| Histone Deacetylases (HDACs) | In vitro enzymatic assay | Inhibition of HDAC activity (e.g., IC50 value) |

| DNA Methyltransferases (DNMTs) | In vitro enzymatic assay | Inhibition of DNMT activity |

| Cellular Histone Acetylation | Western blot analysis in treated cells | Increased levels of acetylated histones (e.g., Ac-H3, Ac-H4) |

| Target Gene Expression | Quantitative PCR (qPCR) in treated cells | Upregulation of genes silenced by epigenetic mechanisms |

Future Perspectives and Research Challenges in the Chemistry of 2 Chloro 3 Chloromethyl 6 Methylquinoline

Development of Novel, Efficient, and Sustainable Synthetic Methodologies for its Production and Functionalization

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize efficiency, sustainability, and environmental benignity. bohrium.com For a key building block like 2-Chloro-3-chloromethyl-6-methylquinoline, the development of advanced synthetic protocols is paramount.

Current synthetic approaches often rely on multi-step procedures that may involve harsh reagents and generate significant waste. A primary challenge is the development of one-pot or tandem reactions that can construct the quinoline (B57606) core and introduce the chloro and chloromethyl functionalities in a single, streamlined process. Multicomponent reactions (MCRs) offer a promising avenue, lauded for their atom economy and ability to rapidly generate molecular complexity from simple precursors. bohrium.com Future research could focus on designing novel MCRs that specifically yield 2-halo-3-(halomethyl)quinoline derivatives.

Furthermore, the use of sustainable and recyclable catalysts is a key research direction. While transition-metal catalysts, particularly palladium, have been instrumental in quinoline functionalization, their cost and potential for product contamination necessitate alternatives. rsc.org The exploration of nanoparticle-based catalysts, such as those derived from copper or iron, presents an opportunity for developing more sustainable and reusable catalytic systems. bohrium.com Metal-free synthetic strategies, utilizing organocatalysts or light-induced reactions, are also gaining traction as environmentally friendly alternatives for the synthesis and functionalization of quinoline scaffolds. acs.org

The functionalization of this compound itself is an area ripe for innovation. The two chlorine atoms at different positions (on the aromatic ring and on the methyl group) offer differential reactivity that can be exploited for selective modifications. Research into chemoselective cross-coupling reactions, where one position reacts preferentially over the other under specific catalytic conditions, would significantly enhance the synthetic utility of this compound.

Table 1: Comparison of Synthetic Methodologies for Quinoline Derivatives

| Methodology | Advantages | Disadvantages | Future Research Focus |

| Traditional Multi-step Synthesis | Well-established, reliable for specific targets. | Time-consuming, often low overall yield, generates waste. | Process optimization, reduction of steps. |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid access to diversity. bohrium.com | Can be challenging to control selectivity for complex products. | Design of novel MCRs for specific quinoline substitution patterns. |

| Transition-Metal Catalysis (e.g., Pd, Ru) | High efficiency and selectivity for C-H activation and cross-coupling. rsc.org | Cost of catalyst, potential for metal contamination in products. | Development of more abundant and less toxic metal catalysts. |

| Nanoparticle Catalysis | High surface area, potential for recyclability, enhanced catalytic activity. bohrium.com | Catalyst leaching and stability can be a concern. | Improving catalyst stability and reusability. |

| Metal-Free Catalysis (Organocatalysis, Photocatalysis) | Environmentally benign, avoids metal contamination. acs.org | May have lower efficiency or require specific substrates. | Expanding the scope and efficiency of metal-free reactions. |

Exploration of Undiscovered Chemical Transformations and Reaction Pathways